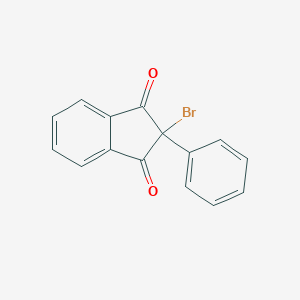

2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-phenylindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrO2/c16-15(10-6-2-1-3-7-10)13(17)11-8-4-5-9-12(11)14(15)18/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEUAEOKKYUSIJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170915 | |

| Record name | 1,3-Indandione, 2-bromo-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1801-20-3 | |

| Record name | 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1801-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-2-phenylindan-1,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001801203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1801-20-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Indandione, 2-bromo-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-2-PHENYLINDAN-1,3-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY9A648KXS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A Legacy of Reactivity: the Indene 1,3 2h Dione Scaffold

The parent compound, 1H-indene-1,3(2H)-dione, possesses a rich history in organic chemistry. Its chemical significance stems from the presence of a reactive methylene (B1212753) group at the 2-position, flanked by two carbonyl groups. This structural motif imparts a notable acidity to the C-2 protons, facilitating a wide range of chemical transformations.

Historically, the chemistry of indene-1,3(2H)-diones has been explored in the context of their biological activities. Early research uncovered their potential as anticoagulants, functioning as vitamin K antagonists. This discovery spurred further investigation into the synthesis and modification of the indene-1,3(2H)-dione scaffold, leading to a deeper understanding of its chemical reactivity. The scaffold's ability to participate in condensation reactions, alkylations, and as a precursor to various heterocyclic systems has solidified its importance as a versatile building block in organic synthesis.

The Bromine Advantage: a Profile of Enhanced Reactivity

The introduction of a bromine atom at the 2-position of the indene-1,3(2H)-dione scaffold dramatically alters its chemical profile, transforming it into a highly valuable synthetic precursor. This modification introduces a good leaving group, making the 2-position susceptible to nucleophilic attack and a key site for further functionalization.

Brominated indene-1,3(2H)-diones are key intermediates in the synthesis of a wide array of heterocyclic compounds. The carbon-bromine bond can be readily cleaved, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity has been harnessed in the construction of complex polycyclic and spirocyclic systems, which are often challenging to synthesize through other methods. The presence of the bromine atom, coupled with the inherent reactivity of the dione (B5365651) system, provides a powerful platform for the development of novel synthetic strategies.

A Compound of Interest: the Research Impetus for 2 Bromo 2 Phenyl 1h Indene 1,3 2h Dione

Strategies for Direct Synthesis of this compound

The direct synthesis of this compound and its substituted analogues can be achieved through optimized bromination of the corresponding 2-phenyl precursor or via more complex one-pot multicomponent reactions.

Optimized Bromination Protocols of 2-Phenyl-1H-indene-1,3(2H)-dione

The most straightforward approach to synthesizing this compound is the direct bromination of its precursor, 2-phenyl-1H-indene-1,3(2H)-dione. This reaction proceeds via the electrophilic attack of bromine on the enolate of the dicarbonyl compound. The acidic nature of the C-2 proton, being alpha to two carbonyl groups, facilitates enolization and subsequent reaction.

A common and effective method involves the use of elemental bromine (Br₂) in an inert solvent, such as chloroform (B151607) (CHCl₃), at room temperature. nih.govresearchgate.net The reaction is typically stirred to ensure homogeneity and completion. This method is advantageous due to the ready availability of the reagents and the generally high yields obtained.

Further optimization of this protocol can involve exploring various brominating agents and reaction conditions to improve yield, reduce reaction time, and enhance safety and environmental compatibility. Alternative brominating agents such as N-bromosuccinimide (NBS) can be employed, often in the presence of a radical initiator or acid catalyst, which can offer milder reaction conditions and improved selectivity. Photochemical bromination represents another potential optimization strategy, as irradiation can promote the formation of bromine radicals, leading to efficient halogenation. nih.gov The choice of solvent can also influence the reaction rate and outcome, with polar aprotic solvents potentially accelerating the reaction by stabilizing charged intermediates.

| Brominating Agent | Solvent | Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| Br₂ | CHCl₃ | Room Temperature, Stirring | High | nih.govresearchgate.net |

| N-Bromosuccinimide (NBS) | CCl₄ | Reflux, Radical Initiator (e.g., AIBN) | Variable | General Method |

| Br₂ | CCl₄ | Photochemical (hν) | High | nih.gov |

One-Pot Multicomponent Reactions for Substituted Brominated Indene-1,3(2H)-diones

While direct bromination is effective, one-pot multicomponent reactions (MCRs) offer a more convergent and efficient approach to constructing complex molecular architectures, including substituted brominated indene-1,3(2H)-diones, in a single synthetic operation. Although a direct one-pot synthesis of the title compound is not widely reported, the principles of MCRs can be applied to generate diverse analogues.

For instance, a domino reaction involving indane-1,3-dione, an aromatic aldehyde, and another nucleophile could potentially be intercepted by a brominating agent to yield a complex brominated product. A morpholine-promoted three-component reaction of N-alkylpiperidinone, indane-1,3-dione, and 2-arylideneindane-1,3-dione has been shown to produce complex fused systems, demonstrating the utility of indane-1,3-dione in MCRs. researchgate.net Adapting such strategies to incorporate a bromination step could provide rapid access to a library of substituted brominated indene-1,3(2H)-diones.

Synthesis of Diversified this compound Derivatives

The synthetic utility of this compound is significantly expanded by the ability to introduce further chemical diversity. This can be achieved by functionalizing the existing phenyl substituent or by modifying the indene-1,3(2H)-dione core.

Regioselective Functionalization of the Phenyl Substituent

Introducing functional groups onto the phenyl ring of this compound allows for the fine-tuning of its electronic and steric properties. Standard electrophilic aromatic substitution reactions can be employed for this purpose. The indene-1,3-dione moiety is electron-withdrawing, which will direct incoming electrophiles to the meta positions of the phenyl ring. However, the reactivity will be reduced, potentially requiring forcing conditions.

Conversely, if the starting 2-phenyl-1H-indene-1,3(2H)-dione already contains directing groups on the phenyl ring, subsequent bromination at the C-2 position can be performed. For example, starting with 2-(methoxyphenyl)-1H-indene-1,3(2H)-dione would allow for the synthesis of 2-bromo-2-(methoxyphenyl)-1H-indene-1,3(2H)-dione, with the methoxy (B1213986) group available for further transformations.

Derivatization and Scaffold Modification of the Indene-1,3(2H)-dione Core

The indene-1,3(2H)-dione scaffold itself offers multiple sites for derivatization. The two carbonyl groups can undergo reactions typical of ketones, such as condensation with amines or hydrazines to form imines or hydrazones, respectively. nih.govencyclopedia.pub The bromine atom at the C-2 position is a good leaving group and can be displaced by various nucleophiles in SN2-type reactions, allowing for the introduction of a wide range of substituents at this position.

Furthermore, the aromatic part of the indene (B144670) core can be functionalized, typically by starting with a substituted phthalic anhydride (B1165640) during the synthesis of the indene-1,3-dione precursor. organic-chemistry.org This allows for the introduction of substituents such as nitro groups or halogens onto the benzene (B151609) ring of the scaffold. For example, cyclocondensation of 2,5-dibromo-2-(substitutedphenyl)-1H-indene-1,3(2H)-diones with 2-aminobenzenethiols has been used to synthesize more complex heterocyclic systems. researchgate.net

Precursor-Based Routes to the 1H-Indene-1,3(2H)-dione System

The synthesis of this compound relies on the availability of its precursor, 2-phenyl-1H-indene-1,3(2H)-dione, which in turn is derived from the parent 1H-indene-1,3(2H)-dione. Therefore, efficient methods for constructing the core 1H-indene-1,3(2H)-dione system are of fundamental importance.

The most common and straightforward synthesis of 1H-indene-1,3(2H)-dione involves the Claisen condensation of a dialkyl phthalate (B1215562) (e.g., dimethyl phthalate) with an alkyl acetate (B1210297) (e.g., ethyl acetate) in the presence of a strong base like sodium methoxide. organic-chemistry.orgresearchgate.net The resulting intermediate is then hydrolyzed and decarboxylated under acidic conditions to afford the final product.

Alternative routes have also been developed. A palladium-catalyzed intramolecular carbonylative annulation of 1-(2-halophenyl)-1,3-diones provides an efficient synthesis of 2-substituted indene-1,3(2H)-diones. researchgate.net Another two-step procedure starts from 2-ethynylbenzaldehyde, which undergoes a copper-catalyzed intramolecular annulation to form a hydroxy-indenone intermediate, followed by oxidation to yield 1H-indene-1,3(2H)-dione. organic-chemistry.org Phthalic anhydride can also be converted to the target dione (B5365651) using reagents like diethyl malonate or ethyl acetoacetate (B1235776) under various conditions. organic-chemistry.org

| Starting Materials | Key Reagents/Conditions | Intermediate(s) | Reference |

|---|---|---|---|

| Dialkyl Phthalate + Alkyl Acetate | 1. Strong Base (e.g., NaOMe) 2. Acid, Heat | 2-(Alkoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion | organic-chemistry.orgresearchgate.net |

| 1-(2-Halophenyl)-1,3-diones | Pd Catalyst, CO Source (e.g., Phenyl Formate) | - | researchgate.net |

| 2-Ethynylbenzaldehyde | 1. Cu Catalyst 2. Oxidizing Agent (e.g., Jones' Reagent) | 3-Hydroxy-2,3-dihydro-1H-inden-1-one | organic-chemistry.org |

| Phthalic Anhydride | Diethyl Malonate or Ethyl Acetoacetate | - | organic-chemistry.org |

Cyclocondensation Approaches to Substituted Indandiones

Cyclocondensation remains a cornerstone for the synthesis of the 1,3-indandione (B147059) ring system. These methods generally involve the formation of the bicyclic structure by reacting a phthalic acid derivative with a compound containing an active methylene (B1212753) group.

One of the most established routes involves the condensation of phthalic anhydride with reagents like diethyl malonate or ethyl acetoacetate. nih.gov Another common industrial approach utilizes the reaction of phthalate esters, such as dimethyl phthalate, with malonate compounds in the presence of a base, followed by hydrolysis and decarboxylation to yield the final 1,3-indandione product. google.com These reactions are typically base-catalyzed, with sodium ethoxide or sodium methylate being common choices. google.comnih.gov

The synthesis of 2-aryl substituted analogues, which are direct precursors for compounds like this compound, can be achieved through a variation of this condensation chemistry. A notable method involves the reaction of phthalide (B148349) with an appropriate aryl aldehyde in the presence of a base like sodium ethoxide. nih.gov This approach directly installs the aryl group at the 2-position during the ring formation. For instance, the synthesis of 2-(4-bromophenyl)-1,3-indandione is accomplished by refluxing phthalide and 4-bromobenzaldehyde (B125591) with sodium ethoxide in ethanol (B145695). nih.gov

The following table summarizes various cyclocondensation conditions for preparing the 1,3-indandione core and its 2-aryl analogues.

| Phthalic Precursor | Methylene Compound/Aldehyde | Base/Catalyst | Solvent | Conditions | Product | Ref |

| Phthalic Anhydride | Diethyl Malonate | Montmorillonite KSF Clay | - | - | 1,3-Indandione | nih.gov |

| Dimethyl Phthalate | Dimethyl Malonate | Sodium Methylate | NMP | 100°C, 15h | 1,3-Indandione (via intermediate) | google.com |

| Phthalide | 4-Bromobenzaldehyde | Sodium Ethoxide | Absolute Ethanol | Reflux, 1h | 2-(4-Bromophenyl)-1,3-indandione | nih.gov |

Electrochemical Synthesis of Indandione Derivatives

Electrochemical methods offer a green and highly controlled alternative for the synthesis and functionalization of organic compounds, including 1,3-indandione derivatives. nih.gov These techniques can generate reactive intermediates under mild conditions, often avoiding the need for harsh chemical reagents.

A key application of electrochemistry in this context is the synthesis of novel 2-substituted 1,3-indandione analogues through an oxidative Michael addition mechanism. nih.govresearchgate.netnih.gov In this process, a catechol derivative is electrochemically oxidized at an anode to form a highly reactive ortho-benzoquinone intermediate. nih.gov Simultaneously, a 2-aryl-1,3-indandione, acting as a nucleophile, attacks the generated o-benzoquinone in a Michael-type addition. This reaction efficiently forges a new carbon-carbon bond at the 2-position of the indandione ring, linking it to the catechol moiety. nih.gov

This electrosynthesis is typically performed in an undivided cell, simplifying the apparatus. researchgate.netnih.gov The reaction's progress can be monitored and controlled using techniques like cyclic voltammetry. researchgate.net The primary advantages of this approach include the high purity of the resulting products, ease of processing, and precise control over the reaction, aligning with the principles of green chemistry. nih.gov

The table below details examples of the electrochemical synthesis of catechol-containing 1,3-indandione derivatives.

| 1,3-Indandione Nucleophile | Catechol Derivative | Cell Type | Product Yield | Product Melting Point (°C) | Ref |

| 2-Phenyl-1,3-indandione | 4-Methylcatechol | Undivided | 31% | 174-177 | nih.gov |

| 2-(4-Fluorophenyl)-1,3-indandione | Catechol | Undivided | - | - | nih.gov |

| 2-(4-Chlorophenyl)-1,3-indandione | 4-tert-Butylcatechol | Undivided | - | - | nih.gov |

| 2-(4-Bromophenyl)-1,3-indandione | Catechol | Undivided | - | - | nih.gov |

Nucleophilic Displacement and Substitution Reactions

The presence of a bromine atom on the indane-1,3-dione framework makes this compound an excellent substrate for nucleophilic substitution reactions. This reactivity has been extensively explored, particularly with sulfur and nitrogen-containing nucleophiles, leading to the formation of novel fused heterocyclic compounds.

Reactions with Aminobenzenethiols: Insights into Benzonih.govresearchgate.netthiazino[3,4-a]isoindol-11-one Formation

The reaction between this compound and various substituted 2-aminobenzenethiols in refluxing ethanol provides a direct route to novel 11H-benzo researchgate.netresearchgate.netnih.govresearchgate.netthiazino[3,4-a]isoindol-11-ones. nih.govresearchgate.netnih.gov This transformation is notable for its efficiency and atom economy, proceeding in a single step without the need for a catalyst. nih.govbohrium.com

The proposed mechanism for this reaction involves an initial nucleophilic substitution of the bromine atom by the thiol group of the aminobenzenethiol. nih.govresearchgate.net This is followed by a ring-opening of the indene-1,3-dione moiety and subsequent intramolecular cyclization to yield the final tetracyclic product. nih.govresearchgate.net The structures of these synthesized benzo nih.govresearchgate.netthiazino isoindolinones have been confirmed through various spectroscopic methods, including FTIR, ¹H NMR, ¹³C NMR, and HRMS, as well as X-ray crystallographic analysis. nih.govresearchgate.netnih.gov

This synthetic approach is considered simple, convenient, and offers several advantages, including a short reaction time and operational simplicity. nih.govresearchgate.netnih.gov The reaction conditions and yields for the synthesis of various derivatives are summarized in the table below.

| Entry | Substituent on 2-aminobenzenethiol | Product | Yield (%) |

| 1 | H | 11H-Benzo researchgate.netresearchgate.netnih.govresearchgate.netthiazino[3,4-a]isoindol-11-one | 70-85 |

| 2 | 5-CH₃ | 3-Methyl-11H-benzo researchgate.netresearchgate.netnih.govresearchgate.netthiazino[3,4-a]isoindol-11-one | 70-85 |

| 3 | 5-Cl | 3-Chloro-11H-benzo researchgate.netresearchgate.netnih.govresearchgate.netthiazino[3,4-a]isoindol-11-one | 70-85 |

| 4 | 5-F | 3-Fluoro-11H-benzo researchgate.netresearchgate.netnih.govresearchgate.netthiazino[3,4-a]isoindol-11-one | 70-85 |

| 5 | 5-Br | 3-Bromo-11H-benzo researchgate.netresearchgate.netnih.govresearchgate.netthiazino[3,4-a]isoindol-11-one | 70-85 |

Table based on data from cyclocondensation reactions of 2-bromo-2-phenyl-1H-indene-1,3(2H)-diones and 2-aminobenzenethiols. researchgate.net

Pathways to Benzo[b]indeno[1,2-e]nih.govresearchgate.netthiazin-11(10aH)-ones

In addition to the formation of benzo nih.govresearchgate.netthiazino[3,4-a]isoindol-11-ones, the reaction of 2-bromo-2-phenyl-1H-indene-1,3(2H)-diones with 2-aminobenzenethiols can also lead to the regioselective synthesis of benzo[b]indeno[1,2-e] nih.govresearchgate.netthiazin-11(10aH)-ones. researchgate.netbohrium.com The formation of this particular isomer is influenced by the reaction conditions and the substitution pattern of the reactants. bohrium.com

The synthesis of these compounds is typically achieved through a cyclocondensation reaction in freshly dried ethanol, resulting in yields ranging from 70-85%. researchgate.net The structural confirmation of these benzoindenothiazin-11-ones has been accomplished using various spectral techniques and X-ray crystallography. researchgate.net

Annulation and Heterocyclic Ring Formation

The reactivity of this compound extends to its use as a building block in annulation reactions, leading to the construction of fused heterocyclic systems. These reactions leverage the electrophilic nature of the carbon bearing the bromine atom and the reactivity of the dicarbonyl moiety.

Cyclization Reactions Leading to Fused Pyrimidine (B1678525) and Triazine Systems

The indane-1,3-dione nucleus, when appropriately functionalized, can serve as a precursor for the synthesis of fused pyrimidine and triazine derivatives. While direct reactions of this compound to form these systems are a subject of ongoing research, related indane-1,3-dione derivatives are known to undergo cyclocondensation reactions with reagents like guanidine (B92328) and thiourea (B124793) to form pyrimidine-fused systems. derpharmachemica.com Similarly, reactions with hydrazides can lead to the formation of fused 1,2,4-triazines. researchgate.net The dicarbonyl functionality in this compound provides the necessary electrophilic centers for cyclization with binucleophiles to construct these heterocyclic rings. nih.govnih.gov

Spirocyclization and Carbocyclic Ring Expansions

The 1,3-indandione scaffold is a versatile starting material for the synthesis of spirocyclic compounds. nih.gov Although specific examples involving this compound are not extensively detailed, the general reactivity pattern of 1,3-indandiones suggests its potential in such transformations. For instance, reactions with suitable bis-electrophiles or through multi-component reactions can lead to the formation of spiro compounds where the C-2 position of the indandione is the spiro center. researchgate.net Furthermore, ring expansion reactions of the five-membered ring of the indanone core are known, offering pathways to larger carbocyclic or heterocyclic rings fused to the benzene ring. nih.gov

Reactivity at the Dicarbonyl Moiety and Associated Condensations

The 1,3-dicarbonyl system in this compound is a key functional group that dictates a significant portion of its chemical reactivity. ontosight.aiontosight.ai This moiety can participate in a variety of condensation reactions, typical of 1,3-dicarbonyl compounds.

The active methylene group, although substituted with a bromine and a phenyl group, still influences the reactivity of the adjacent carbonyls. These carbonyl groups are susceptible to nucleophilic attack, which can lead to the formation of a range of derivatives. For instance, condensation with aromatic aldehydes can yield 2-arylidene derivatives, a common reaction for 1,3-indandiones. Furthermore, the dicarbonyl unit can react with various nucleophiles, including amines and hydrazines, to form imines, enamines, and heterocyclic products. The presence of the bulky phenyl group and the bromine atom at the 2-position may sterically hinder some of these reactions, but also offers pathways to unique molecular architectures. The reactivity of this dicarbonyl system is fundamental to its application in the synthesis of more complex molecules. ontosight.ai

Knoevenagel Condensation and Malononitrile (B47326) Reactivity

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org In the case of this compound, the reactivity of the carbonyl groups is influenced by the adjacent phenyl and bromo substituents. While direct literature on the Knoevenagel condensation of this specific compound with malononitrile is scarce, the reaction can be predicted based on the established mechanism. wikipedia.orgnumberanalytics.com

The reaction is typically catalyzed by a weak base, which deprotonates the active methylene compound, malononitrile, to form a carbanion. This carbanion then acts as a nucleophile, attacking one of the carbonyl carbons of the indene-1,3-dione. Subsequent elimination of water leads to the formation of a new carbon-carbon double bond. Given the two carbonyl groups in the starting material, the reaction could potentially occur at either site, or even at both, leading to mono- or di-condensed products. The steric hindrance and electronic effects of the phenyl and bromo groups at the 2-position would likely influence the regioselectivity of the reaction.

A plausible reaction mechanism involves the following steps:

Base-catalyzed formation of the malononitrile carbanion: A weak base abstracts a proton from malononitrile.

Nucleophilic attack: The resulting carbanion attacks one of the carbonyl carbons of this compound.

Protonation: The resulting alkoxide is protonated by the conjugate acid of the base.

Dehydration: Elimination of a water molecule from the intermediate yields the final α,β-unsaturated product.

Formation of Bis-Thiazole and Bis-Thiazolidinone Frameworks

The this compound scaffold serves as a potential precursor for the synthesis of heterocyclic frameworks such as bis-thiazoles and bis-thiazolidinones. The presence of the bromine atom at the α-position to a carbonyl group makes it a reactive electrophile for nucleophilic substitution, a key step in the Hantzsch thiazole (B1198619) synthesis and related cyclizations. nih.gov

Bis-Thiazole Formation: A plausible pathway to a bis-thiazole framework would involve the reaction of this compound with a suitable bis-thiourea or a related synthon. The reaction would likely proceed through a tandem Hantzsch-type cyclization. Each bromo-keto moiety could react with a thioamide group to form a thiazole ring.

Bis-Thiazolidinone Formation: The synthesis of bis-thiazolidinone frameworks could be envisioned through a multi-step process. One potential route involves the initial reaction of the dione with a diamine to form a bis-imine (Schiff base). Subsequent cyclization of the bis-imine with thioglycolic acid would lead to the formation of the bis-thiazolidinone structure. impactfactor.org The bromine atom would be displaced during the initial nucleophilic attack by the amine.

Metal-Catalyzed Transformations and Domino Processes

Metal-catalyzed reactions offer powerful tools for the functionalization of organic molecules. The bromine atom in this compound makes it a suitable substrate for various metal-catalyzed transformations.

Copper-Catalyzed Cyclizations and Functional Group Interconversions

Copper-catalyzed reactions are known to facilitate a variety of transformations, including cyclizations and the formation of carbon-heteroatom bonds. While specific examples with this compound are not extensively documented, related copper-catalyzed intramolecular cyclizations of compounds bearing a halide and a nucleophilic moiety have been reported. rsc.org For instance, a tethered nucleophile on the phenyl ring could potentially undergo an intramolecular cyclization onto the carbon bearing the bromine atom, facilitated by a copper catalyst.

Furthermore, copper catalysis could be employed for functional group interconversions. The bromo group could be replaced by other functionalities through copper-mediated cross-coupling reactions, although palladium catalysis is more common for this purpose.

Palladium-Catalyzed Cross-Coupling Strategies for Brominated Indandiones

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are fundamental for the formation of carbon-carbon bonds. masterorganicchemistry.com The bromo-substituted indandione is a prime candidate for such transformations.

Suzuki Coupling: In a Suzuki coupling reaction, the this compound could be coupled with an organoboron reagent in the presence of a palladium catalyst and a base. nobelprize.org This would result in the substitution of the bromine atom with the organic group from the boronic acid, allowing for the introduction of a wide range of substituents at the 2-position.

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. masterorganicchemistry.com this compound could potentially react with various alkenes to introduce a vinyl group at the 2-position, further functionalizing the indandione core.

Thermal and Photochemical Decomposition Studies

The stability of this compound under thermal and photochemical conditions is a critical aspect of its chemical profile. Photochemical studies on related 2-aryl-2-bromo-1H-indene-1,3(2H)-diones have shown that these compounds undergo decomposition through distinct pathways depending on the solvent. jocpr.com

Photoirradiation of deoxygenated solutions of 2-aryl-2-bromo-1H-indene-1,3(2H)-diones in anhydrous alcohol and acetone (B3395972) has been investigated. The primary photochemical process is proposed to be the homolytic cleavage of the C2-Br bond, leading to the formation of a resonance-stabilized 2-aryl-1H-indene-1,3(2H)-dione free radical. The fate of this radical intermediate is solvent-dependent. jocpr.comresearchgate.net

In anhydrous alcohol, a mixture of products is formed, including 2-aryl-2-ethoxy-1H-indene-1,3(2H)-diones, 2,2'-diaryl-1H,1'H-2,2'-biindene-1,1',3,3'(2H,2'H)-tetrones, and (Z)-2-(aryl)-2-((aryl)(3-oxoisobenzofuran-1(3H)-ylidene)methyl)-1H-indene-1,3(2H)-diones. In dry acetone, the major products are the corresponding 2-aryl-1H-indene-1,3(2H)-diones and bromoacetone. jocpr.com

Table 1: Photochemical Decomposition Products of 2-Aryl-2-bromo-1H-indene-1,3(2H)-diones jocpr.com

| Solvent | Products |

|---|---|

| Anhydrous Alcohol | 2-Aryl-2-ethoxy-1H-indene-1,3(2H)-diones |

| 2,2'-Diaryl-1H,1'H-2,2'-biindene-1,1',3,3'(2H,2'H)-tetrones | |

| (Z)-2-(Aryl)-2-((aryl)(3-oxoisobenzofuran-1(3H)-ylidene)methyl)-1H-indene-1,3(2H)-diones | |

| Dry Acetone | 2-Aryl-1H-indene-1,3(2H)-diones |

The mechanism in acetone is suggested to involve the initial homolytic cleavage of the C2-Br bond to give a resonance-stabilized radical, which then abstracts a hydrogen radical from acetone to form the debrominated product. jocpr.com

Information regarding the purely thermal decomposition of this compound is less detailed in the available literature. However, it is plausible that at elevated temperatures, similar homolytic cleavage of the carbon-bromine bond could occur, initiating radical chain reactions.

Spectroscopic Characterization, Structural Elucidation, and Advanced Computational Investigations

Comprehensive Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione by probing the interactions of the molecule with electromagnetic radiation. Each method provides unique insights into the compound's atomic composition and connectivity.

NMR spectroscopy is the cornerstone of molecular structure determination in solution. It identifies the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

¹H NMR: The proton NMR spectrum for this compound would be expected to show distinct signals corresponding to the aromatic protons of the phenyl group and the indene (B144670) backbone. The integration of these signals would confirm the number of protons in each unique environment, while their splitting patterns (multiplicity) would reveal neighboring proton interactions.

¹³C NMR: The carbon NMR spectrum would provide evidence for every unique carbon atom in the molecule. Key signals would include those for the two carbonyl carbons (C=O) of the dione (B5365651) group, the quaternary carbon atom bonded to both the bromine and the phenyl group, and the various aromatic carbons.

Table 1: Predicted NMR Resonances for this compound This table is predictive and based on general principles of NMR spectroscopy, as experimental data is not publicly available.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.20 - 8.00 | Multiplet | Aromatic Protons (Phenyl & Indene Rings) |

| ¹³C | 185 - 195 | Singlet | Carbonyl Carbons (C=O) |

| ¹³C | 120 - 145 | Singlet | Aromatic Carbons |

| ¹³C | 60 - 70 | Singlet | Quaternary Carbon (C-Br) |

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is particularly useful for identifying functional groups. For this compound, the FTIR spectrum would be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibrations, typically found in the region of 1680-1720 cm⁻¹. Other significant peaks would correspond to C-H stretching of the aromatic rings and the C-Br stretching vibration at lower wavenumbers. This creates a unique "vibrational fingerprint" for the molecule.

Table 2: Expected FTIR Absorption Bands for this compound This table is predictive, as experimental data is not publicly available.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 1720 - 1680 | Strong | C=O Stretch | Ketone |

| 1600 - 1450 | Medium-Weak | C=C Stretch | Aromatic |

| 650 - 550 | Medium | C-Br Stretch | Alkyl Halide |

HRMS is a powerful technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio with very high precision. For this compound (C₁₅H₉BrO₂), HRMS would confirm the molecular weight of approximately 301.14 g/mol . matrix-fine-chemicals.com A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak, which would show two signals of nearly equal intensity separated by two mass units, a characteristic signature of the presence of a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

X-ray Crystallographic Analysis: Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry. An X-ray crystal structure of this compound would definitively confirm the connectivity of the atoms and reveal the conformation of the molecule in the solid state, such as the planarity of the indandione ring system and the orientation of the phenyl substituent. Although crystal structures for related bromo-indene derivatives have been published, a specific structure for this compound has not been found in the searched crystallographic databases. nih.govsemanticscholar.org

Theoretical Chemistry and Computational Modeling

In conjunction with experimental data, computational chemistry provides deeper insights into the properties of a molecule.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations could be employed to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure of the molecule, including bond lengths and angles, which can be compared with experimental X-ray data if available.

Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts, vibrational frequencies (FTIR), and electronic transitions (UV-Vis), which aids in the interpretation of experimental spectra.

Analyze Electronic Properties: Determine the distribution of electron density and map the molecular electrostatic potential (MESP) surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This analysis helps in predicting the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can also be calculated to understand its electronic behavior and kinetic stability.

While DFT studies have been performed on the parent compound, 2-phenyl-1H-indene-1,3(2H)-dione, specific theoretical investigations on the bromo-derivative are not present in the reviewed literature. global-sci.com Such studies would be valuable to understand how the introduction of the bromine atom at the C2 position influences the molecule's geometry and electronic properties.

Semi-Empirical Molecular Orbital Theory for Geometrical and Electronic Properties

Semi-empirical molecular orbital theories present a computationally efficient approach to approximate the electronic structure of molecules. These methods employ parameters derived from experimental data to simplify the complex calculations inherent in ab initio methods, making them suitable for larger molecules. While specific semi-empirical studies on this compound are not extensively documented, the geometrical and electronic properties can be inferred from computational analyses of the parent compound, 2-phenyl-1H-indene-1,3(2H)-dione.

Theoretical investigations using methods like Density Functional Theory (DFT) on 2-phenyl-1H-indene-1,3(2H)-dione have revealed that the molecule possesses a non-planar skeleton. scispace.com The phenyl ring and the bicyclic indene-1,3-dione moiety are predicted to be nearly perpendicular to each other. scispace.com This spatial arrangement minimizes steric hindrance between the two ring systems.

In the case of this compound, the introduction of a bromine atom at the 2-position is expected to further influence the geometry and electronic distribution. The bulky bromine atom would likely enhance the non-planarity of the structure.

Table 1: Predicted Geometrical Parameters of the Indene-1,3-dione Core

| Parameter | Predicted Value Range |

|---|---|

| C-C bond distances (six-membered ring) | 1.39-1.40 Å scispace.com |

| C-C bond distances (five-membered ring) | 1.20-1.54 Å scispace.com |

Note: Data is based on computational studies of the parent compound 2-phenyl-1H-indene-1,3(2H)-dione.

From an electronic standpoint, the frontier molecular orbitals (Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO) are critical in determining the chemical reactivity of a molecule. Computational studies on 2-phenyl-1H-indene-1,3(2H)-dione have shown that it is a slightly more reactive molecule than its parent, 1H-indene-1,3(2H)-dione, based on a comparison of their frontier orbital energy gaps. scispace.com The introduction of a bromine atom, which is an electron-withdrawing group, would be expected to lower the energy of both the HOMO and LUMO. The precise impact on the HOMO-LUMO gap and, consequently, the reactivity would depend on the relative extent of this energy lowering.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

For instance, molecular docking studies on other brominated organic molecules have demonstrated the importance of the bromine atom in forming halogen bonds with receptor sites. semanticscholar.org A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic site on the receptor, such as an oxygen or nitrogen atom. This type of interaction can significantly contribute to the binding affinity and selectivity of a ligand.

Furthermore, the phenyl group and the carbonyl groups of the indene-1,3-dione core are key features for establishing various non-covalent interactions within a receptor's binding pocket. These interactions can include:

Hydrogen bonding: The carbonyl oxygens can act as hydrogen bond acceptors.

π-π stacking: The aromatic phenyl ring can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's active site.

Hydrophobic interactions: The non-polar regions of the molecule can interact favorably with hydrophobic pockets in the receptor.

Table 2: Potential Ligand-Receptor Interactions for this compound

| Interaction Type | Molecular Feature Involved | Potential Receptor Site |

|---|---|---|

| Halogen Bonding | Bromine atom | Nucleophilic atoms (e.g., O, N) |

| Hydrogen Bonding | Carbonyl oxygens | Hydrogen bond donors (e.g., -NH, -OH groups) |

| π-π Stacking | Phenyl ring | Aromatic amino acid residues |

The combination of these potential interactions suggests that this compound has the structural and electronic attributes to bind effectively to various biological targets. The precise nature and strength of these interactions would, of course, be dependent on the specific topology and chemical environment of the receptor's active site. Further dedicated molecular docking and dynamic simulation studies would be necessary to elucidate the specific binding modes of this compound with relevant biological targets.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-phenyl-1H-indene-1,3(2H)-dione |

Diverse Research Applications and Emerging Areas of Investigation for 2 Bromo 2 Phenyl 1h Indene 1,3 2h Dione and Its Derivatives

Contributions to Synthetic Organic Chemistry as a Versatile Intermediate

The unique structural features of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione, namely the reactive bromine atom and the dicarbonyl moiety, establish it as a valuable precursor and building block in the field of synthetic organic chemistry.

Precursor for Complex Heterocyclic Scaffolds

This compound and its substituted analogs serve as key starting materials for the synthesis of complex, fused heterocyclic systems. A notable application is in the convenient, one-step synthesis of benzo[b]indeno[1,2-e] rsc.orgresearchgate.netthiazin-11(10aH)-ones and Benzo researchgate.netresearchgate.netrsc.orgresearchgate.netthiazino[3,4-a]isoindol-11-ones. researchgate.netresearchgate.net These syntheses are achieved through the cyclocondensation reaction of 2-bromo-2-(substituted-phenyl)-1H-indene-1,3(2H)-diones with various 2-aminobenzenethiols. researchgate.net The reactions proceed efficiently in refluxing ethanol (B145695), yielding the desired polycyclic products in good to excellent yields, typically ranging from 70-85%. researchgate.net This methodology provides a straightforward route to novel thiazinone derivatives, which are of interest for their potential biological activities. researchgate.netresearchgate.net

| Reactants | Resulting Heterocyclic Scaffold | Typical Yield |

|---|---|---|

| 2-Bromo-2-(substituted-phenyl)-1H-indene-1,3(2H)-diones + 2-Aminobenzenethiols | Benzo[b]indeno[1,2-e] rsc.orgresearchgate.netthiazin-11(10aH)-ones | 42-60% researchgate.net |

| 2-Bromo-2-(substituted-phenyl)-1H-indene-1,3(2H)-diones + 2-Aminobenzenethiols | Benzo researchgate.netresearchgate.netrsc.orgresearchgate.netthiazino[3,4-a]isoindol-11-ones | 70-85% researchgate.net |

Building Block in Multistep Organic Syntheses

The indandione core is a privileged scaffold in organic synthesis. nih.gov The presence of the bromine atom at the C2 position of this compound makes it an excellent electrophile, susceptible to nucleophilic substitution reactions. ontosight.ai This reactivity allows for the introduction of a wide variety of functional groups at this position, making the compound a versatile building block for constructing more elaborate molecular architectures. Organometallic reagents, for example, are versatile building blocks for creating a wide range of linear and cyclic compounds. unito.it The general reactivity of the indandione moiety, combined with the specific reaction site provided by the carbon-bromine bond, enables its use in multi-step synthetic sequences aimed at producing complex target molecules with potential applications in pharmaceuticals and other areas. ontosight.ainih.gov

Exploration in Materials Science and Photophysical Applications

The electron-accepting nature of the indandione core has prompted its investigation in the field of materials science, particularly for applications in electronics and photonics. nih.gov

Integration into Advanced Functional Materials

The indandione scaffold is a known electron acceptor and is utilized in the design of dyes for applications such as solar cells and photoinitiators. nih.gov While specific research on the integration of this compound into advanced materials is an emerging area, the properties of the parent indandione system are well-established. Its derivatives are key components in donor-acceptor (D-A) type chromophores. oup.com The strong electron-withdrawing capability of the indandione unit makes it a candidate for creating materials with interesting photo- and electro-physical properties, including nonlinear optical (NLO) chromophores. nih.govoup.com The potential for further functionalization via the bromo-phenyl group could allow for the tuning of these properties and covalent integration into polymeric or molecular glass materials.

Design Principles for Electron-Acceptor Systems and Ion Sensing

The 1,3-indandione (B147059) moiety is a potent electron acceptor, a feature that is central to its use in designing functional molecules. nih.govoup.com In conjugated donor-acceptor systems, the indandione group can be paired with various electron-donating moieties to create molecules with significant charge-transfer character. rsc.orgresearchgate.net This charge transfer is responsible for the unique photophysical properties of these molecules, such as their color and nonlinear optical responses. researchgate.net

Research into these systems provides a deeper understanding of the electronic conjugation and the degree of charge transfer from the donor to the acceptor. researchgate.net Furthermore, the combination of the electron-accepting indandione core with an ion-binding unit, such as a crown ether, has been explored for the development of colorimetric sensors for cations. nih.gov The binding of a metal cation to the crown ether can modulate the electron-donating ability of the attached group, which in turn alters the charge-transfer band and results in a visible color change, forming the basis for ion sensing. nih.govresearchgate.net

| Molecular System | Design Principle | Potential Application |

|---|---|---|

| Indandione-Donor Conjugates | Intramolecular Charge Transfer (ICT) | Nonlinear Optics (NLO), Dyes nih.govoup.com |

| Indandione-Crown Ether Conjugates | Ion-Modulated Charge Transfer | Colorimetric Ion Sensing nih.gov |

| Indandione-based Small Molecules | Electron Acceptor in Bulk Heterojunctions | Organic Solar Cells rsc.org |

Enzymatic and Receptor Interaction Research (Mechanistic and Exploratory Studies)

Derivatives of the 1,3-indandione scaffold have been the subject of numerous mechanistic and exploratory studies to probe their interactions with various enzymes and cellular receptors. These compounds exhibit a broad range of biological activities, and research continues to uncover the structural basis for these effects. nih.govontosight.ai

The indandione framework is a component of molecules investigated for a variety of therapeutic effects, including anti-inflammatory, neuroprotective, and antitumor activities. ontosight.ainih.gov For instance, certain 2-arylidene-1,3-indandiones have been studied as inhibitors of enzymes like soybean lipoxygenase, where they are thought to interact with the enzyme through allosteric mechanisms.

Another area of investigation is the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis. Derivatives of 2-arylidine-1H-indene-1,3(2H)-dione have been designed and screened for their anti-tyrosinase activity. Furthermore, research has shown that some indene (B144670) derivatives can act as agonists for nuclear receptors, such as the retinoic acid receptor α (RARα), which is a target in cancer therapy. These studies contribute to a fundamental understanding of how this class of compounds can modulate biological processes and provide a basis for the design of new therapeutic agents.

| Indandione Derivative Type | Biological Target | Type of Study |

|---|---|---|

| 2-Arylidene-1,3-indandiones | Soybean Lipoxygenase (SLOX) | Enzyme Inhibition (Allosteric Interaction) |

| 2-Arylidine-1H-indene-1,3(2H)-dione analogs | Tyrosinase | Enzyme Inhibition |

| Substituted Indene Derivatives | Retinoic Acid Receptor α (RARα) | Receptor Agonism |

Investigation as α-Amylase and Tyrosinase Inhibitors in Chemical Biology Contexts

The core structure of indene-1,3-dione is a key building block for heterocyclic compounds that have been investigated for their enzyme inhibitory properties. While direct studies on this compound derivatives as α-amylase and tyrosinase inhibitors are emerging, research on structurally related compounds highlights the potential of this chemical class.

Tyrosinase Inhibition: Tyrosinase is a crucial copper-containing enzyme involved in melanin biosynthesis, and its inhibition is a key strategy for treating skin hyperpigmentation disorders. Derivatives of quinazolinone, which can be conceptually derived from precursors with dicarbonyl functionality, have been synthesized and evaluated as tyrosinase inhibitors. mdpi.com For example, a series of 2-substituted quinazolin-4(3H)-one derivatives were designed and showed potent inhibitory activity against tyrosinase. mdpi.com Similarly, certain thienopyrimidine derivatives have been identified as tyrosinase inhibitors, with molecular docking studies suggesting interactions with the enzyme's active site. nih.gov These findings suggest that the 1,3-dione motif, as present in this compound, is a promising starting point for developing novel tyrosinase inhibitors.

α-Amylase Inhibition: α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic target for managing type 2 diabetes. Various heterocyclic compounds have shown potential as α-amylase inhibitors. For instance, a series of 2,4-dinitrophenyl hydrazone derivatives demonstrated more potent α-amylase inhibition than the standard drug acarbose, indicating the promise of carbonyl-containing compounds in this area. researchgate.net The reactivity of the this compound scaffold allows for its conversion into diverse hydrazone and other heterocyclic derivatives that could be explored for their α-amylase inhibitory effects.

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Quinazolinone Derivatives | Tyrosinase | Showed potent inhibitory activity in vitro. | mdpi.com |

| Thienopyrimidine Derivatives | Tyrosinase | Identified as potential inhibitors through molecular docking and in vitro screening. | nih.gov |

| 2,4-Dinitrophenyl Hydrazones | α-Amylase | Some derivatives were more potent than the standard, acarbose. | researchgate.net |

Interference with Bacterial Quorum Sensing and Biofilm Formation Mechanisms

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to antibiotics and host immune responses. The formation and maintenance of these biofilms are often regulated by a cell-to-cell communication system known as quorum sensing (QS). nih.gov Disrupting the QS signaling cascade is a promising anti-virulence strategy to combat biofilm-related infections. nih.govresearchgate.net

The indene-1,3-dione scaffold is a precursor to quinoxaline (B1680401) derivatives, a class of compounds that has demonstrated anti-quorum sensing and anti-biofilm activity. researchgate.net By condensing the dicarbonyl moiety of an indan-1,2-dione (a related precursor) with o-phenylenediamines, indeno[1,2-b]quinoxaline structures are formed. nih.gov These rigid, planar heterocyclic systems are being investigated for their ability to interfere with QS signaling molecules or their receptors. By inhibiting QS, these compounds can prevent the expression of virulence factors and disrupt the formation of biofilms, making bacteria more susceptible to conventional antibiotics. plos.orgnih.govresearchgate.net The potential to synthesize a diverse library of substituted indenoquinoxalines from precursors like this compound opens an avenue for discovering novel agents that can mitigate bacterial pathogenicity without exerting selective pressure that leads to resistance. researchgate.net

Development of Novel Heterocyclic Chemotypes for Academic Exploration

The reactivity of this compound makes it an excellent starting material for the synthesis of complex, fused heterocyclic systems.

The indeno[1,2-b]quinoxaline skeleton is found in many compounds with diverse biological properties, including antitumor and enzyme inhibitory activities. nih.gov The classical and most common synthesis of this scaffold involves the condensation reaction of an indan-1,2-dione or a related 1,2,3-trione like ninhydrin (B49086) with substituted o-phenylenediamines (1,2-diaminobenzenes). sapub.org This reaction typically proceeds under mild acidic conditions or with catalysts to afford the fused quinoxaline ring system in good yields. nih.gov The use of this compound as a substrate in this type of reaction would be expected to yield highly substituted indeno[1,2-b]quinoxalines, incorporating the phenyl group and potentially retaining or transforming the bromo group depending on the reaction conditions. These novel derivatives are of interest for screening for various biological activities. nih.govsemanticscholar.org

The 1,3-dicarbonyl functionality within the 2-phenyl-1H-indene-1,3(2H)-dione moiety is a key synthon for building other heterocyclic rings.

Pyrazolo[1,5-a]pyrimidines: This class of compounds is well-regarded for a range of biological activities. researchgate.net A primary synthetic route to this scaffold is the condensation of a 1,3-dicarbonyl compound with a 3-aminopyrazole (B16455) or 5-aminopyrazole derivative. researchgate.netnih.gov The 2-phenyl-1H-indene-1,3(2H)-dione core of the title compound can act as the 1,3-dicarbonyl component, reacting with aminopyrazoles in the presence of an acid catalyst to form a fused indeno-pyrazolo-pyrimidine system. This reaction allows for the introduction of diverse substituents, enabling the creation of libraries for biological screening. nih.gov

Pyrazolo[5,1-c]-1,2,4-triazines: This heterocyclic system also exhibits a broad spectrum of biological activities. researchgate.net One established synthetic approach involves the Hantzsch-type reaction of thioamides with α-bromo ketones. researchgate.net The this compound molecule contains an α-bromo ketone moiety, making it a suitable substrate for this type of cyclization. researchgate.net Another key synthesis involves the coupling of pyrazole-diazonium salts with compounds containing an active methylene (B1212753) group, followed by intramolecular cyclization. researchgate.netresearchgate.net The reactivity of the title compound could be harnessed to participate in such cyclization strategies to yield novel pyrazolo[5,1-c]-1,2,4-triazine derivatives fused to the indene ring. nih.gov

Quinazolin-4-ones are a prominent class of nitrogen-containing heterocycles with a wide range of pharmacological activities, including antibacterial and anticancer properties. researchgate.netmdpi.com The synthesis of these compounds typically does not start from indene-1,3-dione precursors. Common and established methods include the reaction of 2-aminobenzamides with styrenes under oxidative conditions or the condensation of 2-aminobenzoic acid (anthranilic acid) derivatives with various reagents. mdpi.comjddtonline.info For instance, reacting 2-amino-methyl-4-methoxybenzoate with acetic anhydride (B1165640) yields a benzoxazinone (B8607429) intermediate, which upon reaction with a hydrazine, produces a quinazolinone core. jddtonline.info While not a direct application of this compound, the study of quinazolin-4-ones is a significant area of heterocyclic chemistry. researchgate.netnih.gov

Electrochemical Investigations of Derivatives

Electrochemical methods offer a green and efficient alternative for the synthesis of organic compounds. The 2-phenyl-1,3-indandione scaffold has been the subject of electrochemical studies, particularly for the synthesis of novel derivatives. researchgate.netnih.gov

A key application involves the electrochemical oxidation of catechol derivatives in the presence of 2-aryl-1,3-indandiones, which act as nucleophiles. In this process, the catechol is oxidized to a highly reactive o-benzoquinone. This intermediate then undergoes a Michael addition reaction with the nucleophilic C-2 position of the 2-aryl-1,3-indandione. This electrochemical synthesis provides a direct route to 2,2-disubstituted-1,3-indandione derivatives containing a catechol moiety. researchgate.netnih.govnih.gov The reaction can be monitored using cyclic voltammetry, and the products can be synthesized in good yield and purity in an undivided electrochemical cell. researchgate.net These newly synthesized catechol-containing indandione derivatives have been evaluated for biological activities, such as antiplatelet aggregation. nih.gov

| Starting Nucleophile | Reactant | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| 2-Phenyl-1,3-indandione | Catechol Derivatives | Electrochemical Oxidation / Michael Addition | 2-(dihydroxyphenyl)-2-phenyl-2H-indene-1,3-diones | researchgate.net |

| 2-(4-Fluorophenyl)-1,3-indandione | Catechol Derivatives | Electrochemical Oxidation / Michael Addition | 2-(4-Fluorophenyl)-2-(dihydroxyphenyl)-2H-indene-1,3-diones | nih.gov |

Conclusion and Future Research Trajectories

Synthesis of Key Findings and Current Research Standing

Current research on 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione is predominantly centered on its utility as a precursor for the synthesis of complex heterocyclic systems. The presence of a reactive bromine atom at the 2-position, adjacent to two carbonyl groups and a phenyl ring, imparts a unique reactivity profile to the molecule, making it an excellent electrophile for nucleophilic substitution reactions.

A significant body of work has demonstrated its successful application in the construction of fused heterocyclic compounds. For instance, the cyclocondensation of 2-bromo-2-(substituted-phenyl)-1H-indene-1,3(2H)-diones with 2-aminobenzenethiols has been shown to be a convenient method for synthesizing benzo encyclopedia.pubresearchgate.netresearchgate.netresearchgate.netthiazino[3,4-a]isoindol-11-ones and benzo[b]indeno[1,2-e] researchgate.netresearchgate.netthiazin-11(10aH)-ones. researchgate.netnih.gov This highlights the compound's role as a key building block in generating molecular complexity.

The broader class of indane-1,3-dione derivatives is recognized for a wide range of biological activities, including anticoagulant, antitumor, and neuroprotective properties. ontosight.ai While the specific biological profile of this compound is not extensively detailed in current literature, its role as a synthetic intermediate for novel heterocyclic structures suggests a potential pipeline for the development of new therapeutic agents. The indane-1,3-dione core is a well-established pharmacophore, and its derivatization through the bromo-phenyl intermediate opens up new avenues for drug discovery. derpharmachemica.com

Identification of Promising Avenues for Mechanistic and Synthetic Development

While the synthetic utility of this compound is well-documented, there remain several promising avenues for future mechanistic and synthetic exploration.

Mechanistic Elucidation: A deeper understanding of the reaction mechanisms involving this compound is a key area for future research. Detailed kinetic and computational studies could provide valuable insights into the transition states and intermediates of its nucleophilic substitution reactions. researchgate.net Investigating the influence of substituents on both the phenyl ring and the indane core could lead to a more predictable and controllable reactivity profile. Furthermore, exploring the potential for radical-mediated reactions, given the presence of a weak C-Br bond, could unveil novel synthetic transformations.

Synthetic Innovation: The development of new synthetic methodologies utilizing this compound is another fertile ground for research. This could include:

Asymmetric Catalysis: Developing enantioselective methods for the synthesis of chiral derivatives. The introduction of a stereocenter at the 2-position could be of significant interest for applications in medicinal chemistry.

Novel Heterocycle Synthesis: Expanding the scope of nucleophiles used in reactions with this compound to access a wider variety of novel heterocyclic scaffolds.

Green Chemistry Approaches: Investigating more environmentally benign reaction conditions, such as the use of water as a solvent or catalyst-free reactions, for the synthesis and derivatization of this compound. researchgate.net

Interdisciplinary Research Prospects and Broader Chemical Impact

The unique structural features of this compound and its derivatives suggest significant potential for interdisciplinary research and a broader impact on the chemical sciences.

Medicinal Chemistry: As previously mentioned, the indane-1,3-dione scaffold is a "privileged structure" in medicinal chemistry. derpharmachemica.comnih.gov Derivatives of this compound could be screened for a wide range of biological activities, including as enzyme inhibitors or receptor modulators. The ability to readily synthesize a library of diverse heterocyclic compounds from this starting material makes it an attractive platform for high-throughput screening and drug discovery programs.

Materials Science: The planar, conjugated ring system of the indane-1,3-dione core suggests potential applications in the development of functional organic materials. encyclopedia.pub Derivatives of this compound could be explored as building blocks for:

Organic Semiconductors: The extended π-system could be tailored to achieve desired electronic properties for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Non-linear Optical (NLO) Materials: The inherent asymmetry and polarizability of certain derivatives could lead to materials with interesting NLO properties.

Sensors: The reactivity of the indane-1,3-dione moiety could be harnessed to develop chemosensors for the detection of specific analytes.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-bromo-2-phenyl-1H-indene-1,3(2H)-dione?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1,3-indandione derivatives with brominated aromatic aldehydes in the presence of catalysts like camphorsulfonic acid (CSA) under reflux conditions yields brominated indene-diones. Purification is typically achieved via vacuum filtration and column chromatography (e.g., hexanes:EtOAc gradients) .

- Data Support : In a 2024 study, 2-((6-bromo-4-oxo-4H-chromen-3-yl)methylene)-1H-indene-1,3(2H)-dione was synthesized with a 52% yield using CSA catalysis .

Q. How can the structural identity of this compound be confirmed?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR to identify aromatic protons and carbonyl groups (e.g., δ ~8.11–7.51 ppm for aromatic protons, δ ~196.5 ppm for carbonyl carbons) .

- X-ray Diffraction : Single-crystal X-ray analysis with SHELXL software for refinement. For example, hydrogen bonding and π–π interactions in brominated indene-diones were resolved using SHELX .

- HRMS : High-resolution mass spectrometry to confirm molecular weight (e.g., [M+H]+ peaks) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Key Properties :

- Melting Point : Typically high (e.g., 264–265°C for structurally similar derivatives) .

- Solubility : Low in polar solvents; dissolves in DMSO or DMF for biological assays.

- Stability : Sensitive to prolonged heat; store in inert atmospheres below 4°C .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

- Mechanism : The electron-withdrawing effect of the dione groups activates the bromine atom for nucleophilic displacement. For instance, reactions with 2-aminobenzenethiols proceed via an initial SN2 mechanism, followed by intramolecular cyclization to form thiazino-isoindolones .

- Case Study : In 2019, novel benzo[1,4]thiazino isoindolinones were synthesized using this compound, achieving 70–85% yields under reflux in ethanol .

Q. How can computational methods predict the biological activity of derivatives of this compound?

- Methodology :

- PASS Server : Predicts enzyme inhibition (e.g., ubiquinol-cytochrome reductase) and drug-like properties (e.g., logP, bioavailability) .

- Molecular Docking : Use AutoDock or Schrödinger Suite to simulate binding to targets like aryl-alcohol dehydrogenase (NADP+) .

- Data Contradiction : While PASS predicted strong inhibitory activity for compound 11 (a derivative), experimental validation showed variability in IC values, highlighting the need for in vitro corroboration .

Q. What challenges arise in crystallographic refinement of brominated indene-diones, and how are they resolved?

- Challenges :

- Disorder in Bromine Positions : Common due to bulky substituents.

- Twinned Crystals : Requires SHELXL’s TWIN/BASF commands for refinement .

Q. How does the electronic structure of this compound influence its fluorescence properties in chemosensing applications?

- Mechanism : Intramolecular charge transfer (ICT) between the indene-dione core and substituents enables Cu detection. DFT studies (B3LYP/6-31G) show HOMO-LUMO gaps correlating with fluorescence turn-on responses .

- Experimental Data : Derivatives exhibited selectivity for Cu over other cations (e.g., 10-fold fluorescence enhancement in ethanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.